molecular formula C19H15N3O3 B3300943 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 905306-07-2

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No.: B3300943
CAS No.: 905306-07-2
M. Wt: 333.3 g/mol
InChI Key: HOCGUSHWJYXDIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a base, such as sodium methoxide, to form the quinazoline ring.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where 3-iodoaniline is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

    Acetylation: Finally, the acetate group is introduced by reacting the intermediate with acetic anhydride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and methoxylation steps to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated as a potential anticancer agent due to its ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor (EGFR) and other related kinases .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
  • N-{4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)quinazolin-6-yl}-2-(piperidin-4-ylidene)acetamide

Uniqueness

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for tyrosine kinases. This makes it a promising candidate for targeted cancer therapy compared to other quinazoline derivatives .

Properties

IUPAC Name

[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-4-13-6-5-7-14(8-13)22-19-15-9-18(25-12(2)23)17(24-3)10-16(15)20-11-21-19/h1,5-11H,2-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCGUSHWJYXDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (4.31 g), 3-ethynylaniline (3.00 g) and isopropanol (65 mL) was stirred at 83° C. overnight. The reaction mixture was cooled to room temperature and filtered, the residue was washed with 100 mL of isopropanol and dried to afford the desired compound as a solid (4.89 g, 85.90%)
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
85.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate

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